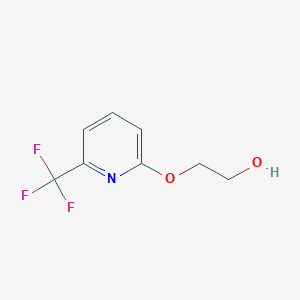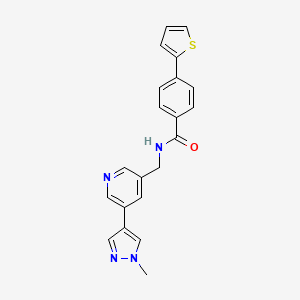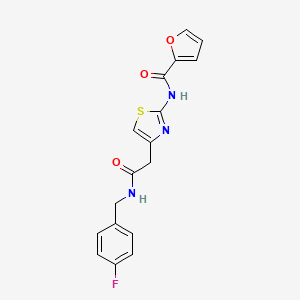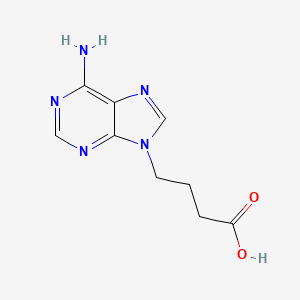![molecular formula C12H14N4O4S B3006206 N-allyl-2-[2-(4-nitrophenoxy)acetyl]-1-hydrazinecarbothioamide CAS No. 891095-84-4](/img/structure/B3006206.png)
N-allyl-2-[2-(4-nitrophenoxy)acetyl]-1-hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-allyl-2-[2-(4-nitrophenoxy)acetyl]-1-hydrazinecarbothioamide" is a derivative of hydrazinecarbothioamide, which is a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. The papers provided discuss various hydrazinecarbothioamide derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of hydrazinecarbothioamide derivatives typically involves the reaction of isothiocyanates with hydrazine hydrate, followed by condensation with aromatic aldehydes . For example, N-(3-Chlorophenyl)hydrazinecarbothioamide was prepared by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate in 2-propanol . Similarly, other derivatives, such as 2-(2-hydroxybenzoyl)-N-(1-adamantyl) hydrazine carbothioamide, have been synthesized and their metal complexes studied . The synthesis conditions, such as the choice of solvent and catalyst, play a crucial role in the yield and purity of the final product.
Molecular Structure Analysis
The molecular structure of hydrazinecarbothioamide derivatives is often characterized using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . Density functional theory (DFT) calculations are also employed to predict and understand the molecular geometry and vibrational frequencies . The crystal structure analysis reveals the planarity of the molecules and the presence of intramolecular hydrogen bonds that stabilize the molecular conformation .
Chemical Reactions Analysis
Hydrazinecarbothioamide derivatives can form complexes with various metal ions, leading to changes in their chemical reactivity and properties . The coordination compounds formed with metals such as Ni(II), Cu(II), Fe(III), and Co(III) exhibit different geometries and spectral characteristics, which are influenced by the ligand's coordination mode and the metal ion's nature .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazinecarbothioamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure and substituents . The HOMO-LUMO energy gap obtained from frontier molecular orbital analysis indicates the charge transfer within the molecule, which is essential for understanding the compound's reactivity . Additionally, the cytotoxic effects of these compounds have been evaluated using cell cultures, suggesting potential applications in cancer treatment .
Relevant Case Studies
Some hydrazinecarbothioamide derivatives have been evaluated for their anticonvulsant activity, showing promising results in seizure models and an ability to elevate GABA levels in the brain . These findings highlight the therapeutic potential of these compounds in treating neurological disorders. Furthermore, the crystal structure of related compounds has been analyzed to understand the intermolecular interactions and their implications for stability and reactivity .
Applications De Recherche Scientifique
Spectral and Structural Analysis
- Spectral Structure Elucidation : The ligand N-allyl-2-[2-(4-nitrophenoxy)acetyl]-1-hydrazinecarbothioamide has been analyzed for its spectral structure. Studies indicate that the hydrogen atom of the N1H group engages in hydrogen bonding with the oxygen of the nitro group (Abou-Melha, 2021).
Anticancer Activity
- Anticancer Properties : This compound and its derivatives have shown promising results in anticancer activity. Notably, the ligand and certain complexes, like the Cd(II) complex, demonstrated strong antitumor activities (Abou-Melha, 2021).
DNA Binding and Cleavage Properties
- DNA Interaction Studies : The binding properties of this ligand and its complexes with calf thymus DNA have been investigated, revealing the potential for DNA cleavage. This aspect is crucial in the development of chemotherapeutic agents (Hussein et al., 2015).
Catalytic Activity
- Catalysis in Cyclopropanation Reactions : The compound has been used in preparing transition metal complexes that exhibit catalytic activity. Specifically, a copper complex showed high yield in cyclopropanation reactions, a significant process in organic synthesis (Youssef et al., 2009).
Antibacterial Evaluation
- Antibacterial Efficacy : Novel hydrazones and bis-hydrazones containing this compound have been synthesized and shown moderate activity against bacterial strains like Staphylococcus aureus and Listeria monocytogenes, indicating potential for antibacterial applications (Baashen, 2022).
Molecular Modeling and Biological Activity
- Molecular Modeling and Antioxidant Activity : Studies involving molecular modeling and antioxidant activity assessments have been conducted. These investigations provide insights into the structural properties and potential health benefits of this compound (Melha et al., 2021).
Propriétés
IUPAC Name |
1-[[2-(4-nitrophenoxy)acetyl]amino]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-2-7-13-12(21)15-14-11(17)8-20-10-5-3-9(4-6-10)16(18)19/h2-6H,1,7-8H2,(H,14,17)(H2,13,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIMVRKEPNVWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-[2-(4-nitrophenoxy)acetyl]-1-hydrazinecarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B3006125.png)
![3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B3006129.png)
![2,6-difluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B3006131.png)



![2-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3006135.png)

![N-allyl-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3006138.png)



![N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide](/img/structure/B3006146.png)